molecular formula C7H2BrClFIO B13114673 4-Bromo-2-fluoro-6-iodobenzoylchloride

4-Bromo-2-fluoro-6-iodobenzoylchloride

Cat. No.: B13114673
M. Wt: 363.35 g/mol
InChI Key: OJXRWUBJUWITRQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodobenzoylchloride is an organohalide compound with the molecular formula C7H2BrClFIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-iodobenzoylchloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-fluoro-6-iodobenzoic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-iodobenzoylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or organometallic reagents (e.g., Grignard reagents) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in anhydrous solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-bromo-2-fluoro-6-phenylbenzoylchloride.

Scientific Research Applications

4-Bromo-2-fluoro-6-iodobenzoylchloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroiodobenzene
  • 4-Bromo-2,6-difluoroaniline
  • 2-Bromo-4-fluoro-1-iodobenzene

Uniqueness

4-Bromo-2-fluoro-6-iodobenzoylchloride is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex molecules.

Properties

Molecular Formula

C7H2BrClFIO

Molecular Weight

363.35 g/mol

IUPAC Name

4-bromo-2-fluoro-6-iodobenzoyl chloride

InChI

InChI=1S/C7H2BrClFIO/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H

InChI Key

OJXRWUBJUWITRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)I)Br

Origin of Product

United States

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